![molecular formula C11H20O2 B2909378 (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol CAS No. 2248220-44-0](/img/structure/B2909378.png)
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol, also known as ONO-8130, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol is not fully understood, but it is believed to be related to its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of phospholipase A2 (PLA2), an enzyme involved in the production of arachidonic acid, which is a precursor to inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. In terms of cardiovascular effects, this compound has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension and atherosclerosis.
Advantages and Limitations for Lab Experiments
One advantage of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol is that it has been shown to be relatively safe and well-tolerated in animal studies. Additionally, its anti-inflammatory and anti-tumor properties make it a potentially useful tool for researchers studying these areas. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Future Directions
There are several future directions for research on (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various physiological systems. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of various diseases.
Synthesis Methods
The synthesis of (2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 7-bromo-6-oxaspiro[3.5]nonane in the presence of a base. The resulting product is then subjected to a reduction reaction to yield this compound. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for their studies.
Scientific Research Applications
(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. Additionally, this compound has been studied for its effects on the cardiovascular system, with some research suggesting that it may have a protective effect against hypertension and atherosclerosis.
properties
IUPAC Name |
(2R)-2-(6-oxaspiro[3.5]nonan-7-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(7-12)10-3-6-11(8-13-10)4-2-5-11/h9-10,12H,2-8H2,1H3/t9-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXSZUWIFAKTBY-YHMJZVADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCC2)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC2(CCC2)CO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


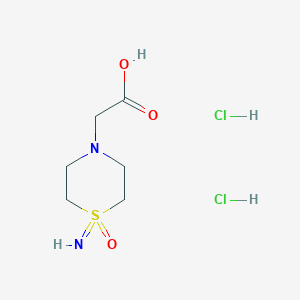
![N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea](/img/structure/B2909298.png)
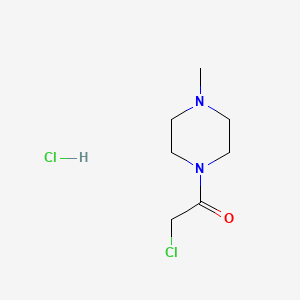
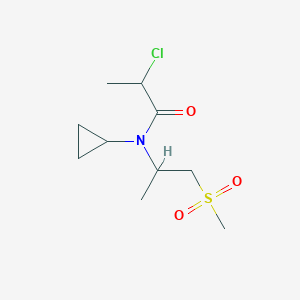
![3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2909303.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2909306.png)
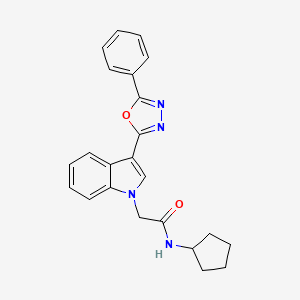
![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2909308.png)
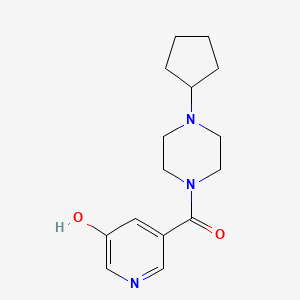
![6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2909311.png)
![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909312.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2909315.png)